cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
Brand Name:
Vulcanchem
CAS No.:
142044-37-9
VCID:
VC21118501
InChI:
InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
SMILES:
C[N+]1=CC=CC2=C1C=CC3C2O3
Molecular Formula:
C10H10NO+
Molecular Weight:
160.19 g/mol
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
CAS No.: 142044-37-9
Cat. No.: VC21118501
Molecular Formula: C10H10NO+
Molecular Weight: 160.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142044-37-9 |
|---|---|
| Molecular Formula | C10H10NO+ |
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | (1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium |
| Standard InChI | InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 |
| Standard InChI Key | ONKBGDHSUHECFS-ZJUUUORDSA-N |
| Isomeric SMILES | C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 |
| SMILES | C[N+]1=CC=CC2=C1C=CC3C2O3 |
| Canonical SMILES | C[N+]1=CC=CC2=C1C=CC3C2O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator